molecular formula C18H18N4O B179387 4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one CAS No. 6407-78-9

4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one

Cat. No.: B179387
CAS No.: 6407-78-9
M. Wt: 306.4 g/mol
InChI Key: RDMWLMHWWUHBKW-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is an organic compound known for its vibrant yellow color. It is commonly used as a dye, specifically known as Solvent Yellow 18. This compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethylaniline to form the diazonium salt. This intermediate is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The process involves continuous monitoring and adjustment to maintain the desired reaction environment.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the azo compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize biological samples.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The exact pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

  • 4-[(2,4-Dimethylphenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one
  • 4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one

Comparison: While these compounds share a similar core structure, the presence of different substituents can significantly alter their chemical properties and applications. For instance, variations in the substituents on the aromatic rings can affect the compound’s solubility, stability, and reactivity, making each unique in its specific uses and effectiveness.

Properties

CAS No.

6407-78-9

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

4-[(2,4-dimethylphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N4O/c1-12-9-10-16(13(2)11-12)19-20-17-14(3)21-22(18(17)23)15-7-5-4-6-8-15/h4-11,21H,1-3H3

InChI Key

RDMWLMHWWUHBKW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C)C

6407-78-9

Synonyms

6407-78-9;  4-((2,4-Dimethylphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one;  W-110132;  3H-Pyrazol-3-one, 4-((2,4-dimethylphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-;  3H-Pyrazol-3-one, 4-(2-(2,4-dimethylphenyl)diazenyl)-2,4-dihydro-5-methyl-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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